1-Oxa-4-azaspiro[5.5]undecan-5-one 1-Oxa-4-azaspiro[5.5]undecan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19920527
InChI: InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

1-Oxa-4-azaspiro[5.5]undecan-5-one

CAS No.:

Cat. No.: VC19920527

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-4-azaspiro[5.5]undecan-5-one -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 1-oxa-4-azaspiro[5.5]undecan-5-one
Standard InChI InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
Standard InChI Key RRELRXKYMSNLBT-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)C(=O)NCCO2

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 1-Oxa-4-azaspiro[5.5]undecan-5-one defines its molecular architecture:

  • Spiro Junction: The "spiro[5.5]" designation indicates two fused rings, each with five members, connected at a single atom.

  • Heteroatoms: The "1-oxa" term specifies an oxygen atom in the first ring, while "4-aza" denotes a nitrogen atom at position 4 in the second ring.

  • Ketone Group: The "5-one" suffix identifies a carbonyl group at position 5 of the undecan backbone.

Comparative analysis with structurally related compounds reveals key similarities. For instance, 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one (C₁₁H₁₉NO₂) shares the same spiro core but includes methyl substituents at position 2. Similarly, 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride (C₉H₁₆ClNO₂) features a nitrogen atom at position 9 and a hydrochloride salt . These variants highlight the adaptability of the spiro scaffold for functional group modifications.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1-Oxa-4-azaspiro[5.5]undecan-5-oneC₉H₁₃NO₂167.21 (calculated)Spiro[5.5], O at position 1, N at 4
2,2-Dimethyl-4-oxa-1-azaspiro[...]C₁₁H₁₉NO₂197.27Methyl groups at position 2
1-Oxa-9-azaspiro[...] hydrochloride C₉H₁₆ClNO₂205.68N at position 9, HCl salt

Synthetic Approaches

While no direct synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one is documented, methodologies for analogous spiro compounds suggest viable routes. A common strategy involves cyclization reactions to form the spiro junction. For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via a multi-step process involving:

  • Ring Formation: Cyclization of amino alcohols or ketones using dehydrating agents .

  • Functionalization: Introduction of aryl or alkyl groups through nucleophilic substitution or coupling reactions .

In the case of 1-Oxa-4-azaspiro[5.5]undecan-5-one, a plausible pathway could involve:

  • Step 1: Condensation of a γ-lactone with a nitrogen-containing precursor to form the spiro core.

  • Step 2: Oxidation at position 5 to introduce the ketone moiety.

Physicochemical Properties

The compound’s properties can be extrapolated from related structures:

  • Polarity: The presence of oxygen and nitrogen atoms enhances hydrophilicity, though the spiro structure may reduce solubility compared to linear analogs .

  • logP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Stability: Spirocyclic systems generally exhibit high conformational stability, resisting ring-opening under physiological conditions .

Pharmacological Relevance

Spirocyclic compounds are prized in drug discovery for their ability to mimic bioactive conformations. Although direct data on 1-Oxa-4-azaspiro[5.5]undecan-5-one is lacking, studies on analogs reveal promising activities:

  • μ-Opioid Receptor (MOR) Agonism: 4-Aryl-1-oxa-4,9-diazaspiro derivatives demonstrate potent MOR binding (Kᵢ = 3–57 nM) and analgesic efficacy in murine models .

  • σ₁ Receptor Antagonism: Dual activity (MOR agonism/σ₁ antagonism) has been linked to reduced side effects like constipation compared to pure opioids .

These findings suggest that 1-Oxa-4-azaspiro[5.5]undecan-5-one could serve as a scaffold for developing dual-target analgesics, pending functional group optimization.

Future Directions

  • Synthetic Optimization: Explore novel cyclization techniques to improve yield and purity.

  • Pharmacological Profiling: Screen for activity at opioid, sigma, and adrenergic receptors.

  • Toxicokinetics: Assess metabolic stability, CYP inhibition, and in vivo toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator